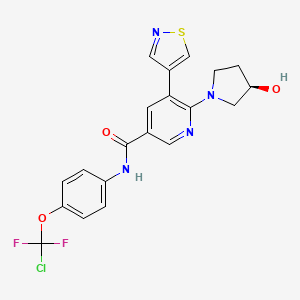
Bcr-abl-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bcr-abl-IN-3 is a chemical compound known for its inhibitory effects on the Bcr-Abl tyrosine kinase. This kinase is a fusion protein resulting from the translocation of parts of the breakpoint cluster region (BCR) gene on chromosome 22 and the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene on chromosome 9. The fusion protein is implicated in the pathogenesis of chronic myeloid leukemia and some forms of acute lymphoblastic leukemia. This compound is designed to target and inhibit the activity of this fusion protein, thereby offering potential therapeutic benefits in treating these leukemias.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bcr-abl-IN-3 involves multiple steps, typically starting with the preparation of key intermediates. The synthetic route may include reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Bcr-abl-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Aplicaciones Científicas De Investigación
Bcr-abl-IN-3 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying kinase inhibition and developing new inhibitors. In biology, it is used to investigate the molecular mechanisms of kinase activity and its role in cell signaling pathways. In medicine, this compound is a valuable tool for preclinical studies aimed at developing targeted therapies for leukemia. Its ability to inhibit the Bcr-Abl fusion protein makes it a promising candidate for drug development and therapeutic interventions.
Mecanismo De Acción
Bcr-abl-IN-3 exerts its effects by binding to the Bcr-Abl tyrosine kinase, inhibiting its activity. The compound targets the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to the apoptosis of leukemia cells. The molecular targets and pathways involved include the inhibition of the Bcr-Abl kinase activity and the subsequent downregulation of pro-survival signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
Several compounds are similar to Bcr-abl-IN-3 in terms of their inhibitory effects on the Bcr-Abl kinase. These include:
Imatinib: The first tyrosine kinase inhibitor developed for chronic myeloid leukemia, known for its high specificity for the Bcr-Abl protein.
Dasatinib: A second-generation inhibitor with broader activity against multiple kinases.
Nilotinib: Another second-generation inhibitor with improved potency and selectivity.
Bosutinib: A dual inhibitor targeting both Bcr-Abl and Src family kinases.
Ponatinib: A third-generation inhibitor designed to overcome resistance mutations in the Bcr-Abl kinase.
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against the Bcr-Abl kinase. Its structure and functional groups are optimized to enhance selectivity and minimize off-target effects. Compared to other inhibitors, this compound may offer advantages in terms of efficacy, safety, and resistance profiles, making it a valuable addition to the arsenal of kinase inhibitors for leukemia treatment.
Propiedades
Fórmula molecular |
C20H17ClF2N4O3S |
|---|---|
Peso molecular |
466.9 g/mol |
Nombre IUPAC |
N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1,2-thiazol-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H17ClF2N4O3S/c21-20(22,23)30-16-3-1-14(2-4-16)26-19(29)12-7-17(13-9-25-31-11-13)18(24-8-12)27-6-5-15(28)10-27/h1-4,7-9,11,15,28H,5-6,10H2,(H,26,29)/t15-/m1/s1 |
Clave InChI |
FRZBTFSKVJHICX-OAHLLOKOSA-N |
SMILES isomérico |
C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CSN=C4 |
SMILES canónico |
C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CSN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide](/img/structure/B15143963.png)
![Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B15143965.png)
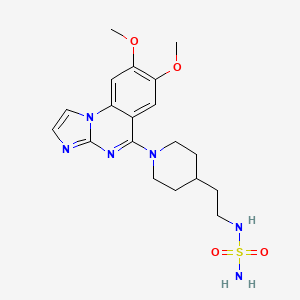
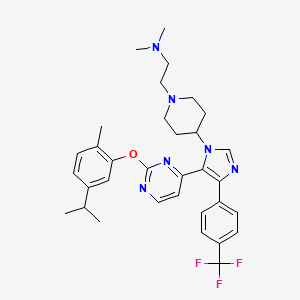
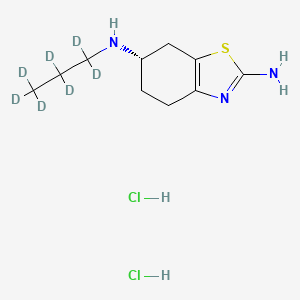
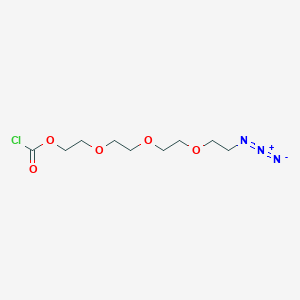
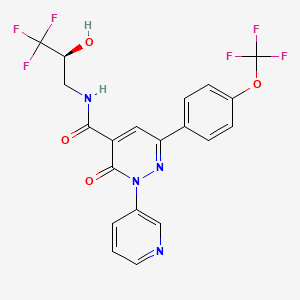
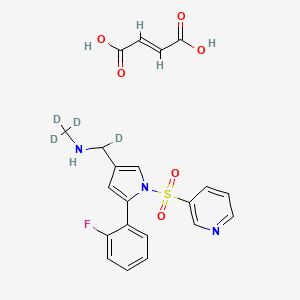
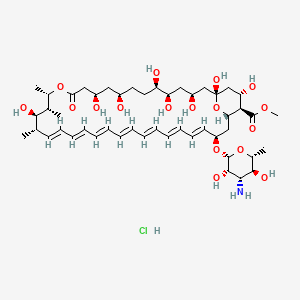
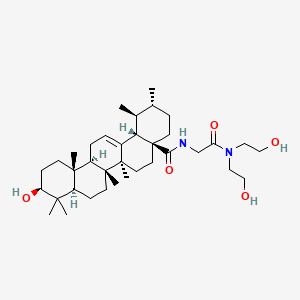
![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)
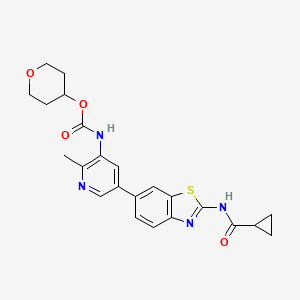
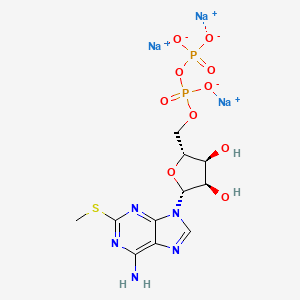
![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)
